N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine ring system, a piperidine ring, and a pyrimidine ring. The presence of these rings makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures (around 60°C) . This reaction forms intermediates that are further processed to obtain the desired pyrazolo[1,5-a]pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using larger reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the pyrazolo[1,5-a]pyrazine core and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and are known for their antimicrobial and antiviral activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds feature a triazole ring fused with a pyrazine ring and have been studied for their antibacterial properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N7 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C20H25N7/c1-14-11-22-20(23-12-14)25(2)16-4-3-8-26(13-16)19-18-10-17(15-5-6-15)24-27(18)9-7-21-19/h7,9-12,15-16H,3-6,8,13H2,1-2H3 |
InChI Key |
YZBISZFDIVPORU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Origin of Product |
United States |
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